Welcome to the BenchChem Online Store!
molecular formula C11H13NO4S B2635933 3-(1,1-Dioxidothiomorpholino)benzoic acid CAS No. 763073-96-7

3-(1,1-Dioxidothiomorpholino)benzoic acid

Cat. No. B2635933
M. Wt: 255.29
InChI Key: QHYKHHRRGZXUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987335B2

Procedure details

3-(1,1-dioxidothiomorpholino)benzoic acid (100 mg, 0.392 mmol) was refluxed in the presence of con. Sulfuric acid (2.53 mg, 0.020 mmol) in methanol (5 mL) at 70° C. for overnight. Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by flash chromatography afforded the methyl 3-(1,1-dioxidothiomorpholino)benzoate (99 mg, 0.353 mmol, 90% yield). 1H NMR (CDCl3, 400 MHz): δ 7.58 (m, 2H), 7.36 (t, 1H, J=8.0 Hz), 7.09 (m, 1H), 3.91 (s, 3H), 3.89 (m, 4H), 3.11 (m, 4H). Mass [M+H]+: 270.1
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2.53 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:17])[CH2:7][CH2:6][N:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])[CH2:4][CH2:3]1.S(=O)(=O)(O)O.[CH3:23]O>>[O:17]=[S:2]1(=[O:1])[CH2:3][CH2:4][N:5]([C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([O:13][CH3:23])=[O:12])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
O=S1(CCN(CC1)C=1C=C(C(=O)O)C=CC1)=O
Step Two
Name
Quantity
2.53 mg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum
CUSTOM
Type
CUSTOM
Details
compound was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
O=S1(CCN(CC1)C=1C=C(C(=O)OC)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.353 mmol
AMOUNT: MASS 99 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.